molecular formula C17H23N3O2 B5674330 4-methoxy-4-phenyl-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidine

4-methoxy-4-phenyl-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B5674330
M. Wt: 301.4 g/mol
InChI Key: IJZFTIUBDNFYDM-UHFFFAOYSA-N
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Description

This section will provide an overview of the compound, focusing on its structure and relevance in scientific research. The compound is a derivative of piperazine and is incorporated into various frameworks for potential biological activities. However, specific studies directly addressing “4-methoxy-4-phenyl-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidine” were not found; instead, we focus on closely related compounds to infer possible characteristics.

Synthesis Analysis

The synthesis of similar compounds involves multi-step procedures, including the preparation of piperazine derivatives integrated with 1,3,4-oxadiazolyl moieties. For example, Kumara et al. (2017) synthesized new compounds involving piperazine derivatives and analyzed them using X-ray diffraction and DFT calculations (Kumara et al., 2017). These methodologies could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure, including the conformation of the piperazine ring and the positioning of substituents, plays a critical role in the properties of these compounds. Kumara et al. (2017) discuss the chair conformation of the piperazine ring and intermolecular hydrogen bonding contributing to crystal packing in their study of similar molecules (Kumara et al., 2017).

properties

IUPAC Name

2-(4-methoxy-4-phenylpiperidin-1-yl)-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-7-15-18-19-16(22-15)20-12-10-17(21-2,11-13-20)14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFTIUBDNFYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)N2CCC(CC2)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4-phenyl-1-(5-propyl-1,3,4-oxadiazol-2-YL)piperidine

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